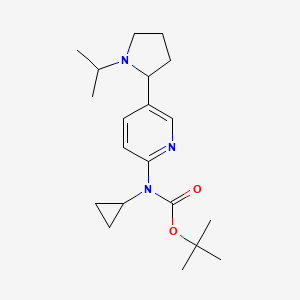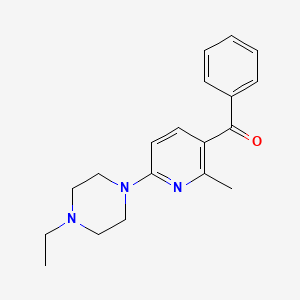
(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone is a complex organic compound that features a combination of piperazine, pyridine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyridine and phenyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and scalable, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
Chemistry
In chemistry, (6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are explored to understand its therapeutic potential.
Medicine
In medicine, this compound is investigated for its potential to treat various diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials with specific properties, such as enhanced strength, flexibility, or conductivity. Its versatility makes it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of (6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high specificity and affinity, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Ethylpiperazin-1-yl)(phenyl)methanone
- 2-Methylpyridin-3-yl)(phenyl)methanone
- (6-(4-Methylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone
Uniqueness
(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C19H23N3O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
[6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C19H23N3O/c1-3-21-11-13-22(14-12-21)18-10-9-17(15(2)20-18)19(23)16-7-5-4-6-8-16/h4-10H,3,11-14H2,1-2H3 |
InChI Key |
VXPGRRKFOBRWOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C=C2)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


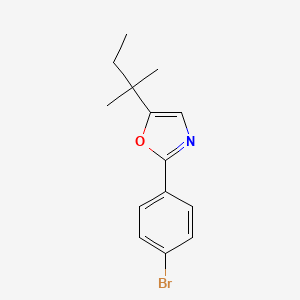
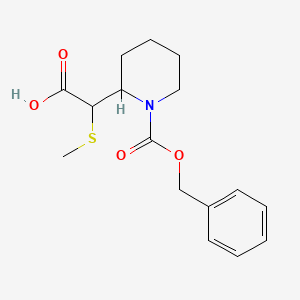
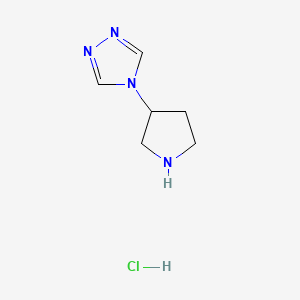
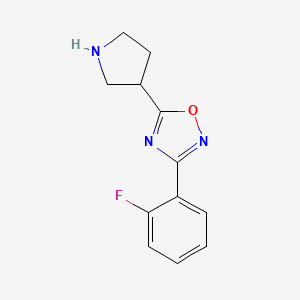
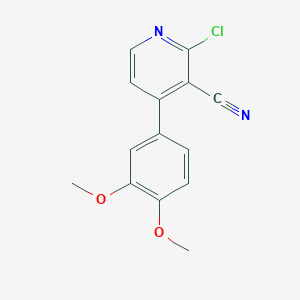
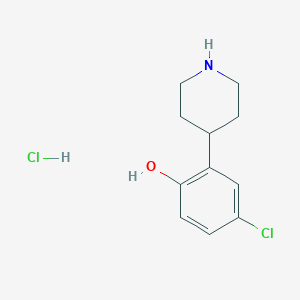
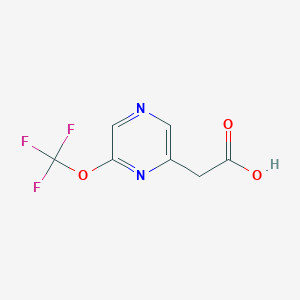

![7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11804638.png)
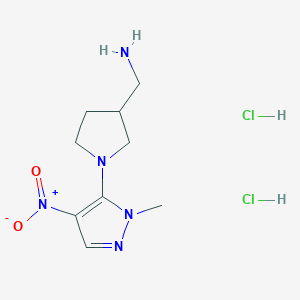
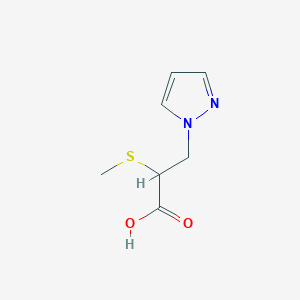
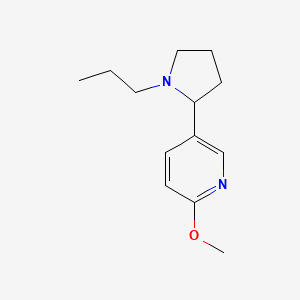
![1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804661.png)
